Diphenylamine sulfate
Description
Contextualization within Organic Sulfates and Amines
Diphenylamine (B1679370) sulfate (B86663), with the chemical formula C₁₂H₁₃NO₄S, is the salt formed from the reaction of diphenylamine with sulfuric acid. wikipedia.orgnih.gov Diphenylamine itself is a secondary aromatic amine, characterized by an amine group attached to two phenyl groups. wikipedia.org As a salt, diphenylamine sulfate combines the properties of an organic amine with those of an inorganic sulfate. This dual nature influences its solubility and reactivity. While diphenylamine is sparingly soluble in water, its salt form, this compound, exhibits different solubility characteristics, being soluble in alcohol and sulfuric acid. nih.govebay.com
The synthesis of diphenylamine typically involves the high-temperature reaction of aniline (B41778) with an aniline salt, such as aniline hydrochloride. wikipedia.org Subsequent treatment of the resulting diphenylamine with sulfuric acid yields this compound. wikipedia.org
Historical Trajectories and Milestones in Analytical Chemistry Applications
The history of diphenylamine and its derivatives is closely linked to the development of analytical chemistry. Discovered in 1864, diphenylamine was soon recognized for its utility in detecting oxidizing agents due to the formation of a blue coloration. wikipedia.org By the late 19th century, it was employed for the detection of nitrates and nitrites in substances like sulfuric acid and drinking water. wikipedia.org
A significant milestone occurred in 1924 when Zacharias Dische discovered the use of diphenylamine in the colorimetric estimation of deoxyribonucleic acid (DNA). wikipedia.orgscispace.com The Dische test, which relies on the reaction of diphenylamine with the deoxyribose sugar of DNA in an acidic environment, produces a blue-colored complex. iitg.ac.inweebly.comjaypeedigital.com This reaction became a foundational method for DNA quantification in biochemical research for many years. purdue.edu
Furthermore, diphenylamine and its sulfonated derivative, diphenylamine sulfonic acid, established themselves as important redox indicators in titrimetric analysis. blogspot.com The distinct color change from colorless or green to violet upon oxidation makes it a valuable tool for determining the endpoint of redox titrations, particularly those involving strong oxidizing agents like potassium dichromate. blogspot.combrainly.in
Scope and Research Significance for Contemporary Chemical Sciences
This compound continues to be a relevant compound in modern chemical research. Its primary applications lie in its role as a reagent for the detection and quantification of various analytes.
Key Research Applications:
Nitrate (B79036) and Nitrite Detection: The classic diphenylamine test remains a quick and sensitive qualitative method for detecting the presence of nitrate ions. wikipedia.org The reaction, which involves the oxidation of diphenylamine by nitrate in a strong acid medium to produce a blue color, is still utilized in various analytical settings. ebay.comwikipedia.orgcoresta.org
DNA Quantification: While more advanced techniques now exist, the diphenylamine method for DNA estimation is still a valuable and straightforward colorimetric assay, particularly in educational settings and for specific research applications where high-throughput analysis is not required. iitg.ac.inweebly.compurdue.edu The principle involves the acid-catalyzed conversion of deoxyribose to an aldehyde that reacts with diphenylamine. weebly.comjaypeedigital.com
Redox Indicator: Diphenylamine and its derivatives are still employed as redox indicators in classical analytical chemistry due to their sharp and distinct color changes at specific electrode potentials. blogspot.comlibretexts.org
Synthesis of Organic Compounds: this compound serves as a precursor in the synthesis of other organic molecules. For instance, the parent compound, diphenylamine, can be used to produce phenothiazine (B1677639) and carbazole (B46965) through reactions with sulfur and iodine, respectively. wikipedia.org
The enduring utility of this compound in these areas underscores its foundational importance in analytical chemistry and its continued role in both research and educational laboratories.
Table of Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-phenylaniline;sulfuric acid | nih.gov |
| Molecular Formula | C₁₂H₁₃NO₄S | nih.govcymitquimica.com |
| Molecular Weight | 267.30 g/mol | smolecule.com |
| Appearance | White to yellowish solid/powder | wikipedia.orgnih.gov |
| Melting Point | 123–125 °C (253–257 °F) | wikipedia.org |
| Solubility | Practically insoluble in water; soluble in alcohol and sulfuric acid | nih.govebay.com |
Table of Compound Names
| Compound Name |
|---|
| Acetaldehyde |
| Aniline |
| Aniline hydrochloride |
| Carbazole |
| Deoxyribose |
| Diphenylamine |
| Diphenylamine sulfonic acid |
| Diphenylbenzidine |
| Nitrodiphenylamine |
| p-Aminophenyl sulfone |
| Phenothiazine |
| Potassium dichromate |
| Sulfuric acid |
Structure
2D Structure
Properties
IUPAC Name |
N-phenylaniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.H2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10,13H;(H2,1,2,3,4) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZMDJYHJNHGML-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
587-84-8, 56961-69-4 | |
| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
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| Record name | Benzenamine, N-phenyl-, sulfate (2:1) | |
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DSSTOX Substance ID |
DTXSID40883450 | |
| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
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Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
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Physical Description |
White to yellowish solid; [Merck Index] Slightly yellow powder; [MSDSonline] | |
| Record name | Diphenylamine sulfate | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, SULFURIC ACID | |
| Record name | DIPHENYLAMINE SULFATE | |
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Color/Form |
WHITE TO YELLOWISH POWDER | |
CAS No. |
587-84-8, 56961-69-4 | |
| Record name | Diphenylamine sulfate | |
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| Record name | Bis(N-phenylanilinium) sulphate | |
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| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
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| Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
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| Record name | Bis(N-phenylanilinium) sulphate | |
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| Record name | Diphenylammonium hydrogen sulphate | |
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| Record name | DIPHENYLAMINE SULFATE | |
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| Record name | DIPHENYLAMINE SULFATE | |
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Melting Point |
125 °C | |
| Record name | DIPHENYLAMINE SULFATE | |
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Synthesis and Derivatization Methodologies
Precursor Synthesis of Diphenylamine (B1679370) (DPA)
The industrial production of diphenylamine primarily relies on the deamination of aniline (B41778) or the amination of phenol (B47542). These processes are typically conducted under demanding conditions of high temperature and pressure and are often facilitated by catalysts to enhance reaction rates and selectivity.
Catalytic Pathways from Aniline and Phenol Precursors
2 C₆H₅NH₂ → (C₆H₅)₂NH + NH₃
Another important route involves the reaction of aniline with phenol. This process is also carried out in the presence of a catalyst, such as phosphoric acid. researchgate.net A proposed mechanism involves the in-situ formation of aniline from phenol and ammonia (B1221849), which then reacts with either another phenol molecule or an aniline molecule to produce DPA. google.comgoogle.com This integrated approach allows for the production of both aniline and diphenylamine from a phenol and ammonia feedstock. google.comgoogle.com The use of hydrogen transfer catalysts in the reaction of phenols with ammonia has also been explored, where a cyclohexanone (B45756) intermediate is formed and subsequently reacts to produce diphenylamine. googleapis.com
The choice of catalyst is crucial for optimizing the yield and selectivity of DPA. For instance, alumina (B75360) catalysts with specific pore size distributions have been shown to improve efficiency at lower temperatures. google.comepo.org Bentonite-based acidic catalysts have also been utilized for related alkylation reactions of diphenylamine. researchgate.net
High-Temperature and Pressure Reaction Systems
The synthesis of diphenylamine from its precursors typically necessitates high temperatures and pressures to achieve reasonable reaction rates and conversions. For the self-condensation of aniline, temperatures can range from 380°C to over 475°C, with pressures varying from atmospheric to superatmospheric. taylorandfrancis.comgoogle.comepo.org One commercial process describes passing aniline vapor over activated alumina at temperatures above 450°C under pressure. taylorandfrancis.comepo.org Research has shown that under optimal conditions, which can include temperatures around 558 K (285°C) and specific reactant and catalyst ratios, high conversions of aniline to diphenylamine can be achieved. researchgate.net However, very high pressure does not always have a beneficial effect on the synthesis. researchgate.net The reaction conditions are carefully controlled to maximize the formation of diphenylamine while minimizing the production of by-products.
Table 1: Reaction Conditions for Diphenylamine Synthesis
| Precursors | Catalyst | Temperature Range | Pressure Range | Key Findings |
|---|---|---|---|---|
| Aniline | Activated Alumina | 380°C - >475°C taylorandfrancis.comgoogle.comepo.org | Atmospheric to Superatmospheric taylorandfrancis.comepo.org | High temperatures are generally required for good conversion. taylorandfrancis.comepo.org |
| Aniline and Phenol | Phosphoric Acid | ~285°C (558 K) researchgate.net | - | High conversion (72.57%) achieved under optimized conditions. researchgate.net |
| Phenol and Ammonia | Solid Heterogeneous Acidic Catalyst | - | - | Allows for in-situ generation of aniline and subsequent reaction to DPA. google.comgoogle.com |
Alkylation and Substitution Reactions in DPA Formation
While the primary focus is on the formation of the diphenylamine backbone, subsequent alkylation and substitution reactions are crucial for producing various derivatives with specific properties. For instance, alkylated diphenylamines are widely used as antioxidants in lubricants. wikipedia.org These derivatives are typically synthesized by reacting diphenylamine with alkenes such as isobutylene, diisobutylene, and nonene in the presence of acidic catalysts like activated clay. researchgate.net The reactivity in these alkylation reactions can be influenced by the chain length of the alkylating agent. researchgate.net
Furthermore, diphenylamine itself can undergo various substitution reactions. Electrophilic substitution reactions, for example, preferentially occur at the 2- or 7-positions of the benzenoid rings. pharmaguideline.com These reactions allow for the introduction of various functional groups onto the diphenylamine molecule, leading to a wide range of derivatives with diverse applications.
Formation of Diphenylamine Sulfate (B86663)
Diphenylamine is a weak base (pKb ≈ 14) and readily reacts with strong acids to form salts. wikipedia.org The formation of diphenylamine sulfate involves the protonation of the nitrogen atom of the diphenylamine molecule by sulfuric acid.
Protonation Mechanisms and Salt Formation
When diphenylamine is treated with sulfuric acid, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the sulfuric acid. This protonation results in the formation of the diphenylammonium cation, [(C₆H₅)₂NH₂]⁺. The counter-ion is typically the bisulfate (HSO₄⁻) or sulfate (SO₄²⁻) anion, depending on the stoichiometry and concentration of the sulfuric acid used. The reaction with sulfuric acid yields the bisulfate salt, which presents as a white or yellowish powder. wikipedia.org The formation of this compound can be achieved by dissolving diphenylamine in concentrated sulfuric acid. escholarship.org
Studies on the protonation of substituted diphenylamines in ethanol-sulfuric acid mixtures have provided insights into their basicity. cdnsciencepub.comresearchgate.net The extent of protonation is influenced by the nature and position of substituents on the phenyl rings. cdnsciencepub.com
Acid-Base Equilibria and Sulfation Processes
The formation of this compound is a classic acid-base reaction governed by equilibrium principles. libretexts.orgsolubilityofthings.comlibretexts.orgbritannica.com The position of the equilibrium depends on the relative strengths of the acid (sulfuric acid) and the base (diphenylamine), as well as the solvent system. In a strongly acidic medium like concentrated sulfuric acid, the equilibrium lies far to the right, favoring the formation of the protonated diphenylammonium salt. researchgate.net
The study of acid-base equilibria is fundamental to understanding the conditions required for the complete formation of this compound. libretexts.orgsolubilityofthings.comlibretexts.orgbritannica.com The kinetics of reactions involving diphenylamine can also be significantly influenced by the acidity of the medium. For instance, the oxidation of diphenylamine by peroxodisulfate anions shows a complex dependence on pH, which is related to the protonation state of the reactants and intermediates. cdnsciencepub.com While diphenylamine is a very weak base, it can be protonated in strongly acidic solutions, a factor that is critical in various chemical processes, including its sulfation. researchgate.net
Synthesis of Functionalized this compound Derivatives
The derivatization of the diphenylamine scaffold is a critical area of research for creating novel materials and functional molecules. The introduction of a sulfonate group, in particular, modifies the electronic properties and solubility of the parent molecule, opening pathways to new applications. This section details the primary methodologies for synthesizing functionalized diphenylamine derivatives, focusing on direct sulfonation and subsequent coupling reactions to build complex ligands.
Sulfonation Reactions on Aromatic Rings
The direct sulfonation of diphenylamine is a fundamental method for producing diphenylamine sulfonic acids and their corresponding salts. This electrophilic aromatic substitution reaction typically involves treating diphenylamine with strong sulfonating agents. The position of the sulfonate group is directed by the activating effect of the amine bridge.
Commonly, the reaction yields diphenylamine-4-sulfonic acid as the major product. The process often utilizes concentrated or fuming sulfuric acid at elevated temperatures. scirp.orggoogle.com One established industrial method involves heating diphenylamine with concentrated sulfuric acid and removing the water formed during the reaction under reduced pressure to drive the equilibrium toward the product. chemicalbook.com The temperature is a critical parameter, with temperatures around 150-160°C being optimal to ensure complete sulfonation while avoiding the formation of disubstituted byproducts like diphenylamine-4,4'-disulfonic acid. google.com
Following sulfonation, the resulting diphenylamine sulfonic acid can be converted into various salts. For instance, the synthesis of barium diphenylaminesulfonate is achieved by hydrolyzing the sulfonation product and then precipitating the salt using a barium hydroxide (B78521) solution. google.comgoogle.com This process neutralizes the acid and isolates the product. google.com Research has also explored other sulfonating agents, such as sulfur trioxide (SO₃) and chlorosulfonic acid, which can offer milder reaction conditions and potentially different selectivity. scirp.org
Table 1: Synthesis of Barium Diphenylaminesulfonate via Direct Sulfonation This interactive table summarizes a typical procedure for the synthesis of barium diphenylaminesulfonate.
| Step | Parameter | Description | Source(s) |
| 1. Sulfonation | Reactants | Diphenylamine, Concentrated Sulfuric Acid (H₂SO₄) | chemicalbook.comgoogle.com |
| Ratio (approx.) | 1 kg Diphenylamine : 0.8-1.0 L H₂SO₄ | google.com | |
| Temperature | 155-160°C | google.com | |
| Conditions | Reaction is heated with stirring under reduced pressure to distill off water. | chemicalbook.com | |
| 2. Hydrolysis | Reagent | Water | chemicalbook.com |
| Temperature | 120-125°C for 20-30 minutes | google.comgoogle.com | |
| Procedure | The hot sulfonation mixture is poured into a larger volume of boiling water. | google.com | |
| 3. Precipitation | Reagent | Hot Barium Hydroxide (Ba(OH)₂) solution | google.com |
| Procedure | The Ba(OH)₂ solution is added to the hot aqueous mixture to precipitate barium sulfate and form the soluble barium diphenylaminesulfonate. | google.com | |
| 4. Isolation | Final Steps | The mixture is filtered to remove insoluble residues. The filtrate, containing the product, is then cooled and can be further purified. | chemicalbook.com |
Coupling Reactions and Complex Ligand Preparation
Diphenylamine and its sulfonated derivatives are versatile platforms for the construction of complex ligands for catalysis and materials science. The nitrogen atom of the diphenylamine backbone can be engaged in C-N cross-coupling reactions, while the entire structure can serve as a scaffold for multidentate ligands.
One of the most common derivatization methods is the C-N cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann amination, to produce triphenylamine (B166846) derivatives. mdpi.comfrontiersin.org These reactions typically couple diphenylamine with aryl halides. Research has demonstrated that this transformation can be achieved using a palladium acetate (B1210297) catalyst without the need for additional complex ligands, operating under mild conditions in the open air. sioc-journal.cnresearchgate.net The reaction is sensitive to the electronic properties of the substrates, with electron-withdrawing groups on the aryl halide and electron-donating groups on the diphenylamine generally favoring the coupling. researchgate.net
Beyond simple coupling, the diphenylamine framework is used to build sophisticated chelating ligands. For example, new diphenylamine-linked bis(oxazoline) and bis(imidazoline) ligands have been synthesized and applied in asymmetric catalysis. researchgate.net Another approach involves the condensation of diphenylamine derivatives with aldehydes or ketones to form Schiff base ligands, which can then be used to create complexes with a variety of transition metals, including zinc, cadmium, and mercury. idosr.org
The sulfonate group itself adds another dimension to ligand design. Sodium diphenylamine-4-sulfonate can act as a ligand, coordinating with metal ions. gspchem.com It has been used to synthesize complexes with lanthanum(III) chloride, demonstrating its utility in coordination chemistry. researchgate.net
Table 2: Ligand-Free Pd-Catalyzed C-N Coupling of Diphenylamine This interactive table outlines optimized conditions for the synthesis of triphenylamine derivatives from diphenylamine and aryl bromides.
| Parameter | Condition | Effect on Yield | Source(s) |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 3 mol% loading was found to be optimal. | researchgate.net |
| Base | Potassium Carbonate (K₂CO₃) | 1.5 equivalents provided the best results. | researchgate.net |
| Solvent | Dimethyl Sulfoxide (DMSO) | Showed superior performance compared to other solvents like DMF or Toluene. | researchgate.net |
| Temperature | 90°C | Optimal temperature for the reaction under the specified conditions. | researchgate.net |
| Atmosphere | Air | The reaction proceeds efficiently without the need for an inert atmosphere. | sioc-journal.cnresearchgate.net |
| Substrate Scope | Aryl Bromides | Electron-withdrawing groups (e.g., -NO₂) on the aryl bromide resulted in higher yields (up to 93%). | researchgate.net |
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the intermolecular interactions within diphenylamine (B1679370) sulfate (B86663). The vibrational modes of the diphenylamine cation and the sulfate anion give rise to a characteristic spectrum.
The FTIR and Raman spectra of diphenylamine sulfate are dominated by vibrations originating from the N-H bond, the phenyl rings, and the sulfate ion. The secondary amine (N-H) stretching vibration is particularly sensitive to its environment and typically appears as a distinct band in the IR spectrum. The aromatic C-H stretching vibrations are observed at wavenumbers above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The sulfate ion (SO₄²⁻), belonging to the Td point group, exhibits characteristic vibrational modes, though its symmetry can be lowered upon salt formation, leading to changes in the spectra. princeton.edu A notable peak for the sulfate group is expected around 1040-1100 cm⁻¹. researchgate.netresearchgate.net
Vibrational analyses of diphenylamine have identified contributions from both phenyl rings to different normal modes of vibration. researchgate.net For instance, the ring breathing mode is a key feature in the Raman spectrum. researchgate.net The assignments for the primary vibrational bands are detailed in the table below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Region/Assignment |
| N-H Stretching | ~3400 | Secondary amine N-H stretch, often broadened by hydrogen bonding. |
| Aromatic C-H Stretching | 3000 - 3100 | C-H stretching vibrations of the phenyl rings. |
| C=C Stretching | 1500 - 1600 | Aromatic ring stretching, characteristic of the phenyl groups. |
| N-H Bending | 1500 - 1550 | In-plane bending of the N-H bond. |
| Sulfate (SO₄²⁻) Asymmetric Stretching | ~1100 | A strong, broad absorption in the IR spectrum due to the ν₃ mode of the sulfate ion. |
| Phenyl Ring Breathing | ~1000 | A characteristic sharp band in the Raman spectrum. researchgate.net |
| C-N Stretching | 1250 - 1350 | Stretching vibration of the bond between the nitrogen and the phenyl rings. |
| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Bending vibrations characteristic of the substitution pattern on the benzene (B151609) rings. |
Note: The exact positions of the bands can vary based on the sample preparation method (e.g., KBr pellet) and the physical state of the compound. nih.gov
This compound features both hydrogen bond donors (the N-H group) and acceptors (the oxygen atoms of the sulfate ion), leading to the formation of an extensive hydrogen bonding network in the solid state. nih.govnih.gov This network significantly influences the crystal packing and the vibrational spectra. The presence of hydrogen bonding is most clearly evidenced by a shift and broadening of the N-H stretching band in the IR spectrum. Compared to a free N-H group, the hydrogen-bonded N-H stretch is shifted to a lower frequency (a redshift).
The sulfonamide group in related molecules is known to be a good hydrogen bond acceptor, readily forming N-H···O=S interactions. mdpi.com In this compound, the protonated amine group (R₂NH₂⁺) acts as a donor, forming hydrogen bonds with the sulfate oxygens. These interactions are crucial in stabilizing the crystal lattice. The strength and geometry of these hydrogen bonds dictate the extent of the frequency shift for the N-H and S-O vibrational modes.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its chromophoric phenylamine system.
The diphenylamine moiety is the primary chromophore responsible for the compound's UV absorption. The spectrum is dominated by π → π* transitions associated with the aromatic phenyl rings. The nitrogen atom's lone pair of electrons can also participate in n → π* transitions, although these are often less intense and may be obscured by the stronger π → π* bands.
Calculations on diphenylamine have shown that its first excited state is primarily of benzene B₂ᵤ character. oup.com However, an ionic charge-transfer state is located very close in energy, and the first absorption band observed in solution is considered a superposition of these two transitions. oup.com The delocalization of electrons across the two phenyl rings and the central nitrogen atom results in a conjugated system that absorbs in the UV region.
The polarity of the solvent can significantly influence the position and intensity of the absorption bands in the UV-Vis spectrum of this compound, a phenomenon known as solvatochromism. youtube.comsciencepublishinggroup.com The interactions between the solvent and the solute molecule can alter the energy difference between the ground and excited states.
Generally, for π → π* transitions, polar solvents can stabilize both the ground and excited states. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a smaller energy gap and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). youtube.commdpi.com Conversely, for n → π* transitions, the ground state is often stabilized more by polar, protic solvents through hydrogen bonding, resulting in a shift to shorter wavelengths (a hypsochromic or blue shift). youtube.com Studies on diphenylamine have shown that its absorption spectrum is sensitive to the solvent environment, confirming the influence of solute-solvent interactions on its electronic transitions. orientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
The ¹H NMR spectrum of the diphenylamine cation would be expected to show distinct signals for the N-H proton and the aromatic protons on the phenyl rings. Due to the symmetry of the diphenylamine moiety, the protons on the two phenyl rings are chemically equivalent. The aromatic region (typically 6.5-8.0 ppm) would likely show multiplets corresponding to the ortho, meta, and para protons. The signal for the N-H proton would be a singlet, and its chemical shift could be highly variable depending on the solvent, concentration, and temperature due to hydrogen exchange and bonding.
In the ¹³C NMR spectrum, the number of signals would reflect the symmetry of the molecule. For the diphenylamine cation, four distinct signals would be expected for the aromatic carbons: one for the carbon attached to the nitrogen (ipso-carbon) and one each for the ortho, meta, and para carbons. The chemical shifts of these carbons provide insight into the electron distribution within the aromatic rings.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | Variable | Singlet | N-H proton |
| ¹H | ~6.8 - 7.3 | Multiplets | Aromatic protons (ortho, meta, para) |
| ¹³C | ~143 | Singlet | Ipso-carbon (C attached to N) rsc.org |
| ¹³C | ~129 | Singlet | Meta-carbon rsc.org |
| ¹³C | ~121 | Singlet | Para-carbon rsc.org |
| ¹³C | ~118 | Singlet | Ortho-carbon rsc.org |
Note: The chemical shift values are based on data for the parent diphenylamine and can be influenced by protonation and the solvent used. rsc.orgrsc.org
Proton (¹H) NMR Spectral Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to be significantly different from that of its parent compound, diphenylamine, due to the protonation of the amine nitrogen by sulfuric acid.
The positive charge on the nitrogen atom in the diphenylammonium cation causes a general deshielding effect on the protons of the phenyl rings, shifting their signals downfield compared to neutral diphenylamine. The most pronounced effect would be on the N-H proton, which would appear as a broad singlet at a significantly downfield chemical shift. The aromatic protons ortho and para to the nitrogen atom are also expected to experience a notable downfield shift due to the electron-withdrawing nature of the positively charged nitrogen.
Table 1: Comparison of Experimental ¹H NMR Data for Diphenylamine and Expected Shifts for this compound.
| Proton | Diphenylamine (CDCl₃) Chemical Shift (δ) ppm | This compound Expected Chemical Shift (δ) ppm | Rationale for Change |
|---|---|---|---|
| N-H | ~5.6-5.7 (broad singlet) rsc.orgchemicalbook.com | >10.0 (broad singlet) | Significant deshielding due to protonation and positive charge on nitrogen. |
| Aromatic H (ortho, para) | ~6.9-7.3 (multiplet) rsc.orgchemicalbook.comrsc.org | Downfield shift (>7.3 ppm) | Deshielding from the electron-withdrawing -NH₂⁺- group. |
Carbon (¹³C) NMR Chemical Shift Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Similar to ¹H NMR, the protonation of the nitrogen in this compound induces significant changes in the chemical shifts of the carbon atoms compared to neutral diphenylamine.
The carbon atoms directly bonded to the nitrogen (ipso-carbons) are expected to be strongly deshielded and shift downfield. The ortho and para carbons would also experience a downfield shift due to the resonance and inductive effects of the ammonium (B1175870) group. The meta carbons would be the least affected.
Table 2: Comparison of Experimental ¹³C NMR Data for Diphenylamine and Expected Shifts for this compound.
| Carbon | Diphenylamine (CDCl₃) Chemical Shift (δ) ppm | This compound Expected Chemical Shift (δ) ppm | Rationale for Change |
|---|---|---|---|
| C-ipso (C-N) | ~143.3 rsc.org | Downfield shift (>143 ppm) | Strong deshielding from the adjacent positively charged nitrogen. |
| C-para | ~121.3 rsc.org | Downfield shift | Deshielding due to resonance effects of the -NH₂⁺- group. |
| C-ortho | ~118.0 rsc.org | Downfield shift | Deshielding due to inductive and resonance effects of the -NH₂⁺- group. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis.
In techniques like Electron Ionization (EI), the analysis of this compound would likely result in the detection of the molecular ion corresponding to the neutral diphenylamine base, as the sulfate salt is non-volatile and would thermally decompose in the ion source. The molecular ion for diphenylamine would appear at an m/z of 169. rsc.org
The fragmentation of the diphenylamine molecular ion (m/z 169) would proceed through characteristic pathways, including the loss of a hydrogen atom to form a stable ion at m/z 168, which is often the base peak. rsc.org Further fragmentation can occur, leading to ions such as the phenyl cation at m/z 77. rsc.org
Using softer ionization techniques such as Electrospray Ionization (ESI), it would be possible to observe the diphenylammonium cation [C₁₂H₁₁N + H]⁺ directly in the gas phase at an m/z of 170. Fragmentation of this ion via tandem mass spectrometry (MS/MS) would provide further structural confirmation. The fragmentation of sulfate-containing compounds often involves the characteristic loss of SO₃ (80 Da), although in the case of this simple salt, the primary ion observed would likely be the protonated base. uab.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, allowing for the determination of its elemental composition. This is a definitive method for confirming the molecular formula.
For this compound (C₁₂H₁₃NO₄S), the calculated monoisotopic mass is 267.056529 Da. nih.govchemspider.com An HRMS analysis using a soft ionization technique could confirm this mass with high precision. More commonly, HRMS would be used to confirm the formula of the diphenylammonium cation observed in ESI-MS.
Calculated Exact Mass for [C₁₂H₁₂N]⁺ (protonated diphenylamine): 170.09642 Da
HRMS Measurement: An experimental value matching this calculated mass to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the cationic portion of the compound.
X-ray Diffraction (XRD) Crystallography
X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. mdpi.comcarleton.edu This non-destructive technique provides detailed information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.edu
A successful SCXRD analysis of this compound would yield a detailed structural model. This model would confirm the ionic nature of the compound, showing the diphenylammonium cation and the sulfate anion (SO₄²⁻). Key structural features that would be elucidated include:
Bond Lengths and Angles: Precise measurements of all covalent bonds within the diphenylammonium cation.
Conformation: The torsion angle between the two phenyl rings.
Ionic Interactions: The geometric arrangement of the sulfate anions around the diphenylammonium cations.
Hydrogen Bonding: The specific hydrogen bonds between the N-H protons of the cation and the oxygen atoms of the sulfate anion, which are crucial to the stability of the crystal lattice.
While SCXRD provides definitive structural information, a search of the reviewed literature did not yield publicly available crystallographic data for this compound. mdpi.comcarleton.eduyoutube.comyoutube.com
Powder X-ray Diffraction for Crystalline Phase Analysis
PXRD is a primary technique for the characterization of crystalline materials. An analysis of the PXRD pattern for this compound would typically involve the identification of characteristic diffraction peaks. The unique positions and intensities of these peaks serve as a fingerprint for the crystalline phase, allowing for its identification and differentiation from other solid-state forms. Furthermore, the data could be used to determine the unit cell parameters of the crystal lattice.
Intermolecular Interactions and Crystal Packing Motifs
A definitive crystal structure for this compound, determined through single-crystal X-ray diffraction, has not been identified in the surveyed scientific literature. Consequently, a detailed description of the specific intermolecular interactions and crystal packing motifs for this compound cannot be presented.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of diphenylamine (B1679370) sulfate (B86663). These methods allow for the precise calculation of molecular orbitals, electronic transitions, and other key quantum-mechanical observables.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of diphenylamine sulfate is characterized by the interaction between the diphenylammonium cation and the sulfate anion. Computational studies, often employing methods like DFT with basis sets such as B3LYP/6-311G(d,p), are used to optimize the molecular geometry and analyze its electronic properties. icontechjournal.com The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity.
In the diphenylammonium cation, the HOMO is typically localized on the π-system of the phenyl rings and the nitrogen atom, indicating these are the primary sites for electron donation. The LUMO is generally distributed over the aromatic system, representing the region most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. icontechjournal.com A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. For the diphenylammonium cation, a positive potential would be concentrated around the -NH2+ group, while for the sulfate anion, a strong negative potential surrounds the oxygen atoms.
Table 1: Calculated Electronic Properties of Aromatic Amines using DFT This table presents typical data obtained from quantum chemical calculations for aromatic amine derivatives similar to diphenylamine. The values for this compound are hypothetical, based on trends observed in related compounds.
Spectroscopic Property Prediction and Correlation
Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to validate the theoretical models. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for simulating UV-Vis absorption spectra. nih.gov
For this compound, the electronic transitions responsible for UV-Vis absorption are primarily π→π* transitions within the aromatic rings of the diphenylamine moiety. Calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov Solvation effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions in a solvent.
Similarly, vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups, such as the N-H stretching of the secondary amine and the S-O stretching modes of the sulfate group. A strong correlation between the computed and experimental spectra confirms the accuracy of the calculated molecular structure. semanticscholar.org
Table 2: Correlation of Experimental and Predicted Spectroscopic Data This table illustrates the typical correlation between experimental UV-Vis absorption maxima and values predicted by TD-DFT calculations for diphenylamine and its derivatives in a common solvent like ethanol.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are averaged out in static quantum calculations.
Conformational Analysis and Stability
The diphenylamine molecule is not planar; the two phenyl rings are twisted with respect to the C-N-C plane. MD simulations can explore the potential energy surface of the diphenylammonium cation to identify stable conformers and the energy barriers between them. acs.org The key parameter in this analysis is the dihedral angle between the two phenyl rings. Simulations can track this and other dihedral angles over time to understand the molecule's flexibility and the most probable conformations at a given temperature. The stability of these conformations is influenced by steric hindrance between the ortho-hydrogens of the phenyl rings.
Interaction with Solvents and Other Chemical Species
MD simulations are exceptionally powerful for studying the interactions between a solute and its environment. nih.gov For this compound dissolved in a solvent like water, simulations can reveal the structure of the solvation shells around the diphenylammonium cation and the sulfate anion. mdpi.com
The primary tool for analyzing these interactions is the Radial Distribution Function (RDF), g(r), which gives the probability of finding a solvent atom at a certain distance from a solute atom. academie-sciences.fr For instance, an RDF plot for the nitrogen atom of the cation and the oxygen atom of water would show sharp peaks corresponding to the first and second solvation shells. Similarly, strong interactions would be observed between the sulfate oxygens and water hydrogens. These simulations can also quantify the strength of hydrogen bonds and other non-covalent interactions.
Table 3: Intermolecular Interaction Analysis from MD Simulations This table provides representative data from MD simulations, showing the distance of the first peak in the Radial Distribution Function (RDF) for interactions between ions and water, indicating the primary solvation shell distance.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools to map out the pathways of chemical reactions, identify transition states, and calculate activation energies. rsc.org This is particularly relevant for understanding the function of diphenylamine as an antioxidant and stabilizer in materials like smokeless powder, where it reacts with nitrogen oxides. wikipedia.org
Using DFT, a proposed reaction mechanism can be investigated step-by-step. nih.govrsc.org For example, the reaction of diphenylamine with a radical species (e.g., •NO2) can be modeled. The process involves locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface. The transition state is a first-order saddle point connecting reactants to products, and its structure provides crucial information about the geometry of the activated complex.
Table 4: Calculated Activation Energies for a Hypothetical Reaction Step This table shows hypothetical DFT-calculated free energies for the antioxidant mechanism of diphenylamine, specifically hydrogen atom abstraction by a peroxyl radical (ROO•).
Chemical Reactivity and Transformation Mechanisms
Oxidation-Reduction Chemistry
The oxidation-reduction chemistry of diphenylamine (B1679370) is fundamental to its most common applications, particularly as a redox indicator. wikipedia.org The central process involves the reversible oxidation of diphenylamine to colored derivatives.
The electrochemical behavior of diphenylamine is characterized by its oxidation to form diphenylbenzidine and subsequently a quinone-imine type structure. The initial oxidation step involves the coupling of two molecules of diphenylamine to form N,N'-diphenylbenzidine, which is colorless. kfs.edu.eg This intermediate is then reversibly oxidized to form diphenylbenzidine violet, a deeply colored quinoid species. kfs.edu.egekb.eg
This transformation occurs at a specific electrode potential, making diphenylamine and its sulfonated derivatives useful as redox indicators in titrations. wikipedia.orgacademysavant.com The standard redox potential (E₀) for this transformation varies slightly depending on the specific compound and the conditions, such as the pH and solvent. For instance, the oxidation potential for the diphenylamine/diphenylbenzidine system is approximately +0.76 V. kfs.edu.eg The introduction of a sulfonate group, as in diphenylamine-4-sulfonic acid, improves aqueous solubility and slightly alters the redox potential. wikipedia.org
Table 1: Formal Redox Potentials of Diphenylamine and Related Compounds
| Compound | Redox Potential (E₀') | Conditions |
| Diphenylamine | +0.67 V | pH=0 |
| Diphenylamine / Diphenylbenzidine System | +0.76 V | Acidic Medium |
| Diphenylamine-4-sulfonic acid sodium salt | +0.84 V | 1 M Sulfuric acid |
This table presents the formal redox potentials for the oxidation of diphenylamine and a sulfonated derivative under acidic conditions.
The oxidation of diphenylamine can lead to dimerization and, under specific conditions, polymerization. The initial step in these processes is the one-electron oxidation of the diphenylamine molecule to form a cation radical. researchgate.net This radical is stabilized by resonance across the aromatic rings.
Unlike the polymerization of aniline (B41778), which primarily proceeds through head-to-tail (N-C) coupling, the dimerization of diphenylamine cation radicals is sterically hindered at the nitrogen atom. researchgate.net Consequently, the coupling predominantly occurs via a C-C bond formation between the para-positions of the phenyl rings (tail-to-tail addition). researchgate.netosti.gov This leads to the formation of N,N'-diphenylbenzidine. researchgate.net
Further oxidation and coupling can lead to the formation of oligomers and polymers (polydiphenylamine). researchgate.net The polymerization can be conducted in various media, including sulfuric acid solutions, using a chemical oxidant such as ammonium (B1175870) persulfate. researchgate.net The molecular weight and structure of the resulting polymer are influenced by reaction conditions like reagent concentrations and temperature. researchgate.net However, the molecular mass of polydiphenylamine produced in homogeneous solutions is generally lower than that of polyaniline, a fact attributed to the steric hindrance and different coupling mechanism of the diphenylamine monomer. researchgate.net
In the context of its use as a redox indicator, diphenylamine technically acts as a reducing agent, as it donates electrons and becomes oxidized by the titrant (an oxidizing agent) at the equivalence point. kfs.edu.eg The visible color change from colorless to deep violet signals the completion of the primary reaction. kfs.edu.egacademysavant.com
Beyond its indicator function, derivatives of diphenylamine have been utilized as reductants in chemical synthesis. For example, sodium diphenylamine sulfonate can act as a reducing agent in the synthesis of branched gold nanocrystals from a gold(III) chloride precursor. gspchem.com In this application, the sulfonate compound reduces the gold ions (Au³⁺) to elemental gold (Au⁰), leading to the formation of nanocrystals.
Conversely, the oxidized form of diphenylamine, diphenylbenzidine violet, can be used as an oxidizing agent for the spectrophotometric determination of pharmaceutical compounds that have reducing properties. ekb.eg The reduction of the violet-colored compound back to the colorless form by the analyte allows for quantitative measurement. ekb.eg
Thermal Decomposition Characteristics
Diphenylamine sulfate (B86663) exhibits distinct thermal decomposition behavior, which is influenced by the presence of the sulfate group. The decomposition process involves proton transfer as a key initial step. akjournals.com
The thermal decomposition of diphenylamine hydrogen sulfate is primarily driven by a proton transfer reaction, which forms diphenylamine and a sulfuric acid molecule in the condensed phase. akjournals.com Under thermal stress, this is followed by a sulfonation process.
The main product of the thermal decomposition of diphenylammonium hydrogen sulfate is 4-(phenylamino) benzenesulfonic acid. akjournals.com This reaction involves the sulfonation of the diphenylamine molecule by the sulfuric acid generated in the initial proton transfer step. At higher temperatures, a water molecule is eliminated as vapor during the formation of the solid sulfonic acid. akjournals.com
When heated to decomposition, diphenylamine sulfate is also known to emit highly toxic fumes of sulfur oxides (SOx). nih.gov In the event of a fire, toxic oxides of nitrogen may also be formed. nih.govinchem.org
| Initial Compound | Decomposition Condition | Key Products | Reaction Pathway |
|---|---|---|---|
| Diphenylammonium hydrogen sulfate | Thermal heating / Microwave irradiation | 4-(phenylamino) benzenesulfonic acid, Water (vapor) | 1. Proton Transfer (forms Diphenylamine + H₂SO₄) 2. Sulfonation akjournals.com |
| This compound | Strong heating to decomposition | Sulfur oxides (SOx), Nitrogen oxides (NOx) | General decomposition/combustion nih.govinchem.orgfishersci.com |
The stability of this compound in high-temperature environments is linked to the proton transfer process, which is considered the primary and rate-controlling step in its thermolysis. akjournals.com The decomposition begins with the dissociation into diphenylamine and sulfuric acid. akjournals.com This process contrasts with other salts of diphenylamine, such as the nitrate (B79036) and perchlorate (B79767) salts, which are significantly less stable and tend to ignite or explode at elevated temperatures, respectively, to form gaseous products and residual carbon. akjournals.com The sulfate salt, through the sulfonation pathway, results in a more stable solid product, 4-(phenylamino) benzenesulfonic acid. akjournals.com However, like many organic compounds, if heated sufficiently in the presence of air, it can undergo combustion, and its dust may be explosive if mixed with air in critical proportions near an ignition source. nih.govinchem.org
Coordination Chemistry and Complexation
Ligand Properties of Diphenylamine (B1679370) and its Sulfate (B86663)
Diphenylamine, with the chemical formula (C₆H₅)₂NH, functions as a monodentate ligand researchgate.net. The primary donor site is the nitrogen atom of the secondary amine group, which possesses a lone pair of electrons available for coordination with a metal ion researchgate.netresearchgate.net. Due to having only a single donor atom, the diphenylamine molecule cannot act as a chelating agent, which requires multiple donor atoms to bind to the same central metal ion.
The sulfate ion (SO₄²⁻), while often serving as a counter-ion to balance the charge of the cationic complex, can also participate in coordination. The sulfate ligand can bind to metal centers in several modes, most commonly as a unidentate or a chelating bidentate ligand, by coordinating through one or two of its oxygen atoms wikipedia.org.
The formation and stability of metal complexes with diphenylamine are significantly influenced by both steric and electronic factors manchester.ac.ukchemrxiv.org.
Steric Effects : The two bulky phenyl groups attached to the nitrogen donor atom in diphenylamine create considerable steric hindrance. This bulkiness can limit the number of diphenylamine ligands that can fit around a single metal center and influences the resulting coordination geometry nih.gov. For instance, the steric repulsion between the phenyl rings of adjacent ligands can favor geometries that maximize the distance between them, such as a square planar or tetrahedral arrangement over a potentially more crowded octahedral one, depending on the size of the metal ion chemrxiv.org.
Electronic Effects : The nitrogen atom in diphenylamine acts as a σ-donor, and its basicity influences the strength of the coordination bond mdpi.com. The electronic properties of the ligand can be tuned by introducing substituents on the phenyl rings. Electron-donating groups would increase the electron density on the nitrogen atom, enhancing its donor capability, while electron-withdrawing groups would have the opposite effect mdpi.com. These electronic modifications can affect the stability and reactivity of the resulting metal complexes escholarship.org.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving diphenylamine typically involves the reaction of a metal salt with the diphenylamine ligand in a suitable solvent.
Several transition metal complexes of diphenylamine have been synthesized and studied. A notable example is the formation of a copper(II) complex by reacting copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with diphenylamine in methanol (B129727) at a 1:4 metal-to-ligand molar ratio proquest.comresearchgate.net. Similarly, a nickel(II) complex has been prepared by reacting Nickel(II) nitrate (B79036) hexahydrate with diphenylamine in methanol researchgate.net. Research has also been conducted on the complexation of iron(III) and iron(II) sulfates with derivatives of diphenylamine, such as diphenyl-4-amine barium sulphonate researchgate.net.
The characterization of these complexes reveals details about their structure and bonding. In the case of the tetrakis(diphenylamine)copper(II) sulfate hexahydrate complex, the proposed formula is [Cu((C₆H₅)₂NH)₄]SO₄·6H₂O proquest.comresearchgate.net. Infrared spectroscopy data indicates that coordination occurs through the nitrogen atom of the N-H group researchgate.netresearchgate.net. Electronic spectral studies and a magnetic moment of 1.72 B.M. suggest a square planar geometry around the central Cu(II) ion proquest.comresearchgate.net.
For the nickel(II) complex, with a proposed formula of Ni((C₆H₅)₂NH)₄(NO₃)(H₂O)·5H₂O, electronic spectra show transition peaks that indicate an octahedral geometry researchgate.net. The complex is paramagnetic with an effective magnetic moment of 2.99 B.M., consistent with two unpaired electrons in an octahedral Ni(II) center researchgate.net.
The following table summarizes the properties of these representative complexes.
| Complex Formula | Metal Ion | Coordination Geometry | Magnetic Moment (μeff) | Reference(s) |
| [Cu((C₆H₅)₂NH)₄]SO₄·6H₂O | Cu(II) | Square Planar | 1.72 B.M. | proquest.comresearchgate.net |
| Ni((C₆H₅)₂NH)₄(NO₃)(H₂O)·5H₂O | Ni(II) | Octahedral | 2.99 B.M. | researchgate.net |
Advanced Characterization of Coordination Complexes
A variety of analytical techniques are employed to fully characterize the coordination complexes of diphenylamine, providing insights into their structure, bonding, and physical properties tsu.edu.
Spectroscopic Methods :
Infrared (IR) Spectroscopy : This technique is crucial for determining how the ligand binds to the metal. A shift in the vibrational frequency of the N-H bond in the complex compared to the free diphenylamine ligand confirms the involvement of the amine nitrogen in coordination researchgate.netresearchgate.net.
UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion. The position and number of these absorption bands are indicative of the coordination geometry of the metal center, such as square planar for the Cu(II) complex and octahedral for the Ni(II) complex proquest.comresearchgate.netresearchgate.net.
Magnetic Susceptibility Measurements : This method is used to determine the magnetic moment of the complexes, which reveals the number of unpaired electrons on the central metal ion. This information is vital for confirming the oxidation state of the metal and its coordination environment researchgate.netresearchgate.net.
Conductivity Measurements : Molar conductivity measurements in solution help to determine the nature of the electrolyte. For instance, measurements for the copper-diphenylamine complex indicated a 1:1 electrolyte, confirming that the sulfate ion acts as a counter-ion and is not coordinated to the metal center proquest.comresearchgate.net.
Elemental and Thermal Analysis :
Atomic Absorption Spectroscopy (AAS) : This is used to accurately determine the percentage of the metal in the complex, which helps in confirming the empirical formula researchgate.netresearchgate.net.
Thermogravimetric Analysis (TGA/DTG) : These methods are used to study the thermal stability of the complexes and can confirm the presence of water molecules (either coordinated or lattice) by observing weight loss at specific temperatures researchgate.net.
Mössbauer Spectroscopy : For complexes involving specific isotopes, such as ⁵⁷Fe, Mössbauer spectroscopy can provide detailed information about the oxidation state, spin state, and local chemical environment of the iron atoms researchgate.net.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are a fundamental tool in coordination chemistry for determining the electronic structure of a metal ion within a complex. uomustansiriyah.edu.iqgcnayanangal.com This technique helps to ascertain the number of unpaired electrons, which in turn provides information about the oxidation state, electron configuration, and geometry of the central metal ion. uomustansiriyah.edu.iqlibretexts.orglibretexts.org Complexes with unpaired electrons are classified as paramagnetic and are attracted to a magnetic field, whereas those with all paired electrons are diamagnetic and are weakly repelled by it. gcnayanangal.comlibretexts.orglibretexts.orglumenlearning.com
The effective magnetic moment (µeff), calculated from susceptibility data, is directly related to the number of unpaired electrons. lumenlearning.com This value is particularly useful for characterizing complexes of transition metals.
In the case of the complex formed between copper(II) sulfate and diphenylamine, specifically tetrakis(diphenylamine)copper(II) sulfate hexahydrate ([Cu(diphenylamine)₄]SO₄·6H₂O), the magnetic properties have been investigated. Research shows that this complex is paramagnetic. proquest.comresearchgate.net The experimentally determined effective magnetic moment is 1.72 Bohr Magnetons (B.M.). proquest.comresearchgate.net This value is consistent with the presence of a single unpaired electron, which is characteristic of a Cu(II) ion with a d⁹ electronic configuration. This magnetic moment value suggests a square planar geometry around the central copper(II) ion. proquest.comresearchgate.net
| Complex | Magnetic Property | Effective Magnetic Moment (µeff) in B.M. | Inferred Unpaired Electrons | Suggested Geometry |
|---|---|---|---|---|
| [Cu(diphenylamine)₄]SO₄·6H₂O | Paramagnetic | 1.72 | 1 | Square Planar |
Molar Conductivity Studies
Molar conductivity measurements are employed to determine the electrolytic nature of coordination complexes when dissolved in a solvent. The magnitude of the molar conductivity helps to establish whether a complex is a non-electrolyte or, if it is an electrolyte, the number of ions it dissociates into in the solution. This information is crucial for distinguishing between coordinated and non-coordinated (ionic) anions in the complex's structure.
For the tetrakis(diphenylamine)copper(II) sulfate hexahydrate complex, molar conductivity was measured in a 10⁻³ M methanol solution at room temperature. proquest.comresearchgate.net The recorded molar conductance value was 13.39 ± 0.10 S·cm²·mol⁻¹. proquest.com This value is indicative of a 1:1 electrolyte. proquest.comresearchgate.net
| Complex | Solvent | Molar Conductivity (Λm) in S·cm²·mol⁻¹ | Electrolyte Type |
|---|---|---|---|
| [Cu(diphenylamine)₄]SO₄·6H₂O | Methanol | 13.39 ± 0.10 | 1:1 |
Compound Index
| Compound Name | Chemical Formula |
|---|---|
| Diphenylamine | C₁₂H₁₁N |
| Copper(II) sulfate | CuSO₄ |
| Tetrakis(diphenylamine)copper(II) sulfate hexahydrate | [Cu(C₁₂H₁₁N)₄]SO₄·6H₂O |
| Methanol | CH₃OH |
Analytical Methodologies and Applications in Chemical Systems
Spectrophotometric Determination Techniques
Spectrophotometry is a cornerstone of quantitative analysis, and diphenylamine (B1679370) sulfate (B86663) serves as a key reagent in several colorimetric assays. These methods are based on the formation of a colored product whose absorbance is proportional to the concentration of the analyte.
Diphenylamine sulfate is extensively used for the detection and quantification of oxidizing agents, most notably nitrates and nitrites. nih.govwikipedia.org In a strongly acidic medium, such as concentrated sulfuric acid, diphenylamine is oxidized by these agents to form a stable blue-colored quinoidal immonium salt. researchgate.netnist.gov The intensity of this blue coloration, which has a maximal absorbance around 588-595 nm, is directly proportional to the concentration of the oxidizing agent present. researchgate.netresearchgate.netsouthasiacommons.net
The reaction is highly sensitive, allowing for the determination of trace levels of nitrates. researchgate.net The method's accuracy can be influenced by factors such as the pH and the initial nitrate (B79036) content of the sample. researchgate.net For instance, research has shown that the diphenylamine-based method for nitrate determination can be improved by optimizing these variables. researchgate.net While the test is sensitive, it is not entirely specific; other oxidizing agents like chlorates, permanganates, and dichromates can also produce a similar blue color, necessitating the removal or masking of interfering ions for accurate quantification. nist.gov For the determination of micro amounts of nitrate, the reagent can be modified by the addition of p-diaminodiphenylsulphone to enhance its performance. nih.gov
Table 1: Parameters for Spectrophotometric Nitrate Determination using Diphenylamine
| Parameter | Value/Condition | Source |
| Wavelength of Max. Absorbance (λmax) | 588 nm | researchgate.net |
| Linearity Range (Beer's Law) | 38-1150 ng/mL | researchgate.net |
| Detection Limit | 38 ng/mL | researchgate.net |
| Required Medium | Concentrated Sulfuric Acid | researchgate.netnist.govresearchgate.net |
| Color of Complex | Blue | researchgate.netnist.gov |
A classic application of diphenylamine is in the Dische diphenylamine test, a biochemical assay used to detect and quantify deoxyribonucleic acid (DNA). scribd.comlibretexts.orgwikipedia.org The test relies on the reaction of diphenylamine with the deoxyribose sugar present in the DNA backbone. wikipedia.org
Under acidic conditions and heat (e.g., ≥95 °C), the 2-deoxyribose of DNA is converted to ω-hydroxylevulinyl aldehyde. wikipedia.org This aldehyde then reacts with diphenylamine to produce a distinctive blue-colored complex. libretexts.orgwikipedia.org The intensity of the blue color, measured spectrophotometrically at approximately 600 nm, is proportional to the concentration of DNA in the sample. wikipedia.org This method is specific for DNA because diphenylamine does not react with the ribose sugar found in ribonucleic acid (RNA), which may produce a greenish color, allowing for the differentiation between the two nucleic acids. libretexts.orgwikipedia.org
Table 2: Key Aspects of the Dische Diphenylamine Test for DNA
| Feature | Description | Source |
| Analyte | Deoxyribose (in DNA) | scribd.comwikipedia.org |
| Reagent | Diphenylamine in a mixture of sulfuric and acetic acid | wikipedia.org |
| Reaction Condition | Heating in acidic medium | wikipedia.org |
| Product | Blue-colored complex | libretexts.orgwikipedia.org |
| Wavelength of Measurement | ~600 nm | wikipedia.org |
| Specificity | Specific for DNA; does not react with RNA's ribose | libretexts.orgwikipedia.org |
This compound itself functions as a chromogenic reagent, forming the basis for indicators and test solutions. Its ability to undergo a distinct color change upon oxidation makes it a useful redox indicator in titrations. wikipedia.org For instance, diphenylaminesulfonic acid, a derivative with improved water solubility, is a common redox indicator. wikipedia.org
Furthermore, diphenylamine is a component in more complex chromogenic spray reagents used in chromatography. A notable example is the diphenylamine-aniline-phosphoric acid reagent, which is versatile for visualizing glycoconjugates on thin-layer chromatography (TLC) plates. researchgate.net This reagent is prepared by dissolving diphenylamine and aniline (B41778) in a solvent like acetone (B3395972) or methanol (B129727) and then adding phosphoric acid. researchgate.net When sprayed onto a TLC plate and heated, different sugars yield distinct colors, allowing for their identification.
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating and quantifying components in complex mixtures. This compound and its parent compound are often the subjects of such analyses, particularly in residue analysis and stability studies.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination of diphenylamine in various matrices, including food products and smokeless powder propellants. spkx.net.cnresearchgate.net These methods typically employ reverse-phase chromatography with a C18 column and UV detection. spkx.net.cndaneshyari.com
The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer. spkx.net.cnsielc.com The detection wavelength is usually set around 285 nm, where diphenylamine exhibits strong absorbance. spkx.net.cn HPLC methods have been developed and validated for analyzing diphenylamine residues in fruits like apples and pears, with good linearity, recovery, and precision. spkx.net.cnijcce.ac.ir For example, one method for food analysis reported a linear range of 0.050 to 10.0 μg/ml with a limit of detection of 0.10 mg/kg. spkx.net.cn
Table 3: Examples of HPLC Methods for Diphenylamine Determination
| Parameter | Method 1 (Food Analysis) | Method 2 (Fruit Sample Analysis) | Method 3 (Air Sample Analysis) |
| Column | AQ-C18 (250 mm × 4.6 mm, 5 µm) | ODS-3 (150 mm × 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | Methanol-0.02 mol/L NH4Ac (72:28, V/V) | Water-Methanol (30:70) | Not Specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1 L/min (sampling rate) |
| Detection | DAD at 285 nm | UV-vis at 280 nm | UV detector |
| Linear Range | 0.050 - 10.0 µg/mL | Not Specified | Not Specified |
| Detection Limit | 0.10 mg/kg | 0.3 mg/kg | 1.7 ng per injection |
| Recovery | 88.0% - 100% | Not Specified | Not Specified |
| Source | spkx.net.cn | daneshyari.com | osha.gov |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides a highly sensitive and specific method for the analysis of diphenylamine. nih.govresearchgate.net This technique is particularly suitable for complex biological matrices, such as liver fractions, where high selectivity is required to eliminate interferences. nih.govresearchgate.net
In a typical GC-MS method, sample preparation involves protein precipitation followed by liquid-liquid extraction (LLE) to isolate the analyte. nih.govresearchgate.net The analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.govresearchgate.net A robust GC-MS method for diphenylamine in liver fractions demonstrated excellent linearity over a concentration range of 0.1 to 25 μM, with a coefficient of determination (R²) higher than 0.999. nih.govresearchgate.net The method also showed high extraction recoveries (>93%) and good precision, with intra- and inter-day relative standard deviations below 6.7%. nih.govresearchgate.net
Table 4: Performance Characteristics of a GC-MS Method for Diphenylamine
| Parameter | Value | Source |
| Analytical Technique | Gas Chromatography/Mass Spectrometry (GC-MS) | nih.govresearchgate.net |
| Sample Matrix | Liver Fractions | nih.govresearchgate.net |
| Linear Range | 0.1 to 25 µM | nih.govresearchgate.net |
| Coefficient of Determination (R²) | > 0.999 | nih.govresearchgate.net |
| Lower Limit of Quantification | 0.1 µM (422.5 µg/kg of liver fraction) | nih.govresearchgate.net |
| Extraction Recovery | > 93% | nih.govresearchgate.net |
| Intra-day Imprecision (RSD) | 1.1% to 6.7% | nih.govresearchgate.net |
| Inter-day Imprecision (RSD) | 1.1% to 6.7% | nih.govresearchgate.net |
Thin Layer Chromatography (TLC) Applications
This compound, often in conjunction with other reagents, serves as a versatile visualization spray reagent in Thin Layer Chromatography (TLC) for the detection of various classes of compounds. A common formulation is the diphenylamine-aniline-phosphoric acid reagent, which is particularly effective for revealing glycoconjugates on TLC plates. researchgate.netnih.gov Upon heating, different types of carbohydrates produce distinct colors, allowing for their identification. For instance, this reagent can be used to differentiate between aldoses and ketoses based on the color of the resulting spots. researchgate.net
Diphenylamine reagent is also used for the detection of glycolipids, where it produces blue spots after heating. epfl.ch50megs.com Another significant application is in the detection of organochloro insecticides like endosulfan (B1671282). akjournals.com In this context, a diphenylamine reagent formulation results in an intense blue-colored spot for endosulfan on the TLC plate, providing a selective detection method as it does not react with organophosphorus or synthetic pyrethroid insecticides. akjournals.com
Beyond its role as a visualization agent, TLC combined with optical densitometry is employed for the quantitative analysis of diphenylamine itself, particularly in its application as a stabilizer in single-base (SB) propellants. icm.edu.plbibliotekanauki.pl This method allows for the separation and quantification of diphenylamine and its initial reaction products, such as N-nitroso-DPA, 2-nitro-DPA, and 4-nitro-DPA, providing crucial information on the aging and chemical stability of these materials. icm.edu.plbibliotekanauki.pl
| Analyte Class / Compound | TLC Application | Reagent Composition | Detection Result |
|---|---|---|---|
| Glycoconjugates | Visualization | Diphenylamine-aniline-phosphoric acid in acetone | Color varies with carbohydrate type (e.g., bluish for aldoses, reddish for ketoses) |
| Glycolipids | Visualization | Diphenylamine, HCl, and glacial acetic acid in ethanol | Blue spots |
| Endosulfan (Organochloro insecticide) | Visualization | Diphenylamine, glacial acetic acid, and ethyl acetate (B1210297) | Intense blue-colored spots |
| Diphenylamine and its nitro/nitroso derivatives | Quantitative Analysis | (Analyzed as a component, not a reagent) | Quantified via UV densitometry at 265 nm |
Potentiometric and Volumetric Analytical Procedures
Diphenylamine and its sulfonated derivative, sodium diphenylamine sulfonate or barium diphenylamine sulfonate, are prominent compounds in potentiometric and volumetric analysis, primarily for their function as redox indicators. These titrations are based on oxidation-reduction reactions, where a change in the electrochemical potential of the solution is monitored to determine the equivalence point. titrations.info
Titrimetric Applications as an Indicator
Diphenylamine was one of the first redox indicators to be widely used in titrimetric analysis. blogspot.com Because diphenylamine itself has low solubility in water, its sulfonated derivatives are more commonly used. blogspot.com A primary application is in the titration of ferrous iron (Fe²⁺) with a strong oxidizing agent, most notably potassium dichromate (K₂Cr₂O₇). kfs.edu.egscienceinfo.comuwimona.edu.jmacs.org
Diphenylamine (colorless) → Diphenylbenzidine (colorless)
Diphenylbenzidine (colorless) ⇌ Diphenylbenzidine violet (violet)
A critical aspect of this titration is the addition of phosphoric acid (H₃PO₄). scienceinfo.comuwimona.edu.jm The standard potential of the Fe³⁺/Fe²⁺ system (0.77 V) is very close to that of the diphenylamine indicator system (0.76 V). kfs.edu.egscienceinfo.com Phosphoric acid forms a stable, colorless complex with the ferric ions (Fe³⁺) produced during the titration. This complexation lowers the potential of the iron system, ensuring that the indicator is oxidized only after all the ferrous ions have reacted with the dichromate, leading to a sharp and accurate endpoint. kfs.edu.eguwimona.edu.jm The color change observed is typically from green (due to the presence of Cr³⁺ ions) to a distinct violet or purple. uwimona.edu.jm
| Titration | Indicator | Analyte | Titrant | Color Change (Endpoint) | Key Conditions |
|---|---|---|---|---|---|
| Dichrometry | Diphenylamine / Diphenylamine Sulfonate | Ferrous Iron (Fe²⁺) | Potassium Dichromate (K₂Cr₂O₇) | Green to Violet/Purple | Presence of Sulfuric and Phosphoric Acid |
Electrochemical Sensor Development
Diphenylamine and its derivatives have been integral to the development of various electrochemical sensors. These sensors are designed for the sensitive and selective detection of diphenylamine itself or utilize polymers of diphenylamine derivatives as the recognition element for other analytes.
Several studies report the fabrication of sensors for detecting diphenylamine (DPA) in various samples. One approach involves using a composite of reduced graphene oxide/Fe₃O₄ with a molecularly imprinted polymer (MIP). mdpi.com This sensor, constructed on a glassy carbon electrode, demonstrated excellent catalytic activity and selectivity for DPA, achieving a low detection limit of 0.05 μM. mdpi.com Another sensor for DPA was developed by modifying a miniaturized gold electrode with a molecularly imprinted polymer entrapped in a poly(3,4-ethylenedioxythiophene) membrane, which was successfully applied to quantify DPA in spiked apple juice samples. nih.gov
Conversely, polymers derived from diphenylamine derivatives are used to construct sensors for other important molecules. A sensitive sensor for acetaminophen (B1664979) was prepared by electropolymerizing diphenylamine sulfonic acid (DPSA) on a glassy carbon electrode. researchgate.net This poly(DPSA) modified sensor showed enhanced current values and was able to detect acetaminophen in real samples like human blood serum and urine with a detection limit of 3.0 nM. researchgate.net Similarly, a polydiphenylamine film on an electrochemically reduced graphene oxide (ERGO) modified electrode was developed for the determination of D-penicillamine in human blood serum, exhibiting a wide linear range and a detection limit of 0.10 μM. nih.gov
| Sensor Target | Sensor Platform/Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|---|
| Diphenylamine (DPA) | Reduced Graphene Oxide/Fe₃O₄-Molecularly Imprinted Polymer on GCE | Differential Pulse Voltammetry (DPV) | 0.1–30 μM | 0.05 μM |
| Diphenylamine (DPA) | Molecularly Imprinted Polymer in poly(3,4-ethylenedioxythiophene) on Gold Electrode | Voltammetry | 4.95–115 μM | 3.9 μM |
| Acetaminophen | Poly(diphenylamine sulfonic acid) on GCE | Differential Pulse Voltammetry (DPV) | 0.0–100 μM | 3.0 nM |
| D-penicillamine | Polydiphenylamine@Electrochemically Reduced Graphene Oxide on GCE | Amperometry | 1.4–541 μM | 0.10 μM |
Sample Preparation and Matrix Effects in Analytical Measurements
The accurate quantification of this compound in complex samples necessitates effective sample preparation to isolate the analyte from interfering matrix components. The choice of preparation technique depends heavily on the sample matrix. For instance, in the analysis of diphenylamine in single-base propellants, the crucial step involves the complete extraction of the analyte from the nitrocellulose matrix. icm.edu.plbibliotekanauki.pl This is achieved by dissolving the propellant sample and diluting the solution sufficiently to allow for chromatographic separation. icm.edu.plbibliotekanauki.pl For fruit samples, a dispersive liquid-liquid microextraction (DLLME) method has been developed, which simplifies the preparation process, minimizes the use of organic solvents, and achieves a high enrichment factor for diphenylamine residues. ijcce.ac.ir
A significant challenge in analytical chemistry is the "matrix effect," which refers to the alteration of an analytical signal by any component in the sample other than the analyte itself. bataviabiosciences.comeijppr.com These effects can lead to either signal suppression or enhancement, resulting in the underestimation or overestimation of the analyte's concentration, respectively. bataviabiosciences.comeijppr.com Matrix effects are particularly prevalent in highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and can arise from co-eluting endogenous components that interfere with the ionization of the target analyte. eijppr.comnih.gov
In the context of diphenylamine analysis, the sample matrix (e.g., fruit tissue, propellant components, or biological fluids) can introduce compounds that interfere with the measurement. nih.govchromatographyonline.com To mitigate these effects, several strategies can be employed. These include optimizing the sample cleanup procedure to remove interfering substances, adjusting chromatographic conditions to separate the analyte from matrix components, or using matrix-matched calibration standards. eijppr.comchromatographyonline.com The use of internal standards that are structurally similar to the analyte can also help compensate for signal variations caused by the matrix. chromatographyonline.com Evaluating and addressing potential matrix effects is a critical part of method development and validation to ensure the accuracy and reliability of analytical results for this compound. nih.gov
Industrial Chemical Applications and Functional Roles
Role as a Chemical Stabilizer
One of the most critical applications of diphenylamine (B1679370) and its derivatives is as a stabilizer for energetic materials, particularly those based on nitrocellulose, such as smokeless powders and solid propellants. jes.or.jpnih.govdtic.mil
Nitrocellulose is inherently unstable and undergoes slow decomposition even at ambient temperatures, a process that can become autocatalytic and lead to catastrophic failure. The decomposition is initiated by the homolytic cleavage of the weak O-NO₂ bonds within the nitrocellulose structure. researchgate.net This initial step generates highly reactive nitrogen dioxide (•NO₂) and alkoxyl radicals (RO•), as depicted in the following reaction:
R-O-NO₂ → RO• + •NO₂ researchgate.net
The released nitrogen dioxide can react with moisture to produce nitric and nitrous acids. These acids, in turn, catalyze the further breakdown of nitrocellulose, accelerating the decomposition in a dangerous autocatalytic cycle. researchgate.net
Diphenylamine sulfate (B86663) serves as a stabilizer by interrupting this cycle. The diphenylamine molecule scavenges the nitrogen oxides, primarily NO₂, at a rate faster than they can react to form acids, thus preventing the autocatalytic decomposition. jes.or.jpresearchgate.net By trapping these reactive species, it terminates the exothermic reactions and significantly enhances the chemical stability and safe storage life of the energetic material. jes.or.jp
The stabilizing action of diphenylamine involves a complex series of sequential and competitive nitrosation and nitration reactions with nitrogen oxides. lupinepublishers.com These reactions convert the diphenylamine into a range of derivatives, often referred to as "daughter products." diva-portal.org
The initial reaction between diphenylamine and nitrogen dioxide leads to the formation of N-nitrosodiphenylamine (N-NODPA) and various nitrated diphenylamines. researchgate.netdiva-portal.org These primary byproducts are not inert; they can also act as stabilizers, continuing to scavenge nitrogen oxides until they are consumed. diva-portal.org The progressive consumption of diphenylamine and the subsequent formation and depletion of its derivatives provide a chemical signature that can be analyzed to determine the age and remaining safe life of the propellant. lupinepublishers.com
Table 1: Key Byproducts in Nitrocellulose Stabilization by Diphenylamine
| Byproduct Name | Chemical Formula | Role in Stabilization |
|---|---|---|
| N-Nitrosodiphenylamine (N-NODPA) | C₁₂H₁₀N₂O | An initial, key product that continues to act as a stabilizer. diva-portal.org |
| 2-Nitrodiphenylamine (2-NDPA) | C₁₂H₁₀N₂O₂ | A primary nitrated derivative that contributes to stability. researchgate.netdiva-portal.org |
| 4-Nitrodiphenylamine (4-NDPA) | C₁₂H₁₀N₂O₂ | Another primary nitrated derivative that scavenges nitrogen oxides. researchgate.netdiva-portal.org |
Antioxidant Properties in Polymeric and Lubricant Systems
Alkylated derivatives of diphenylamine are extensively used as antioxidants in various industrial products, including lubricants, greases, synthetic polymers, and rubber. nih.govresearchgate.netlubricatin.com Their function is to prevent oxidative degradation, which compromises the material's performance and lifespan. hoseachem.com
The oxidation of organic materials like lubricants and polymers is a free-radical chain reaction. The process is initiated by factors such as heat, light, and the presence of metal catalysts, which lead to the formation of highly reactive free radicals (R•). These radicals react with oxygen to form peroxyl radicals (ROO•), which then propagate the chain reaction, leading to material degradation. hoseachem.com
Diphenylamine functions as a chain-breaking primary antioxidant. nih.gov It interrupts the propagation step by donating a hydrogen atom from its secondary amine (-NH-) group to the peroxyl radical. This reaction neutralizes the reactive radical and forms a hydroperoxide and a diphenylaminyl radical (Ph₂N•). hoseachem.com
ROO• + Ph₂NH → ROOH + Ph₂N• nih.govhoseachem.com
The resulting diphenylaminyl radical is significantly more stable than the peroxyl radical due to the delocalization of the unpaired electron across its two aromatic rings. This stability renders it incapable of propagating the oxidation chain, effectively terminating the process. hoseachem.commdpi.com
Table 2: Radical Scavenging Mechanism of Diphenylamine
| Step | Reactants | Role of Diphenylamine | Products |
|---|---|---|---|
| Propagation | Peroxyl Radical (ROO•) | Hydrogen Atom Donor | Hydroperoxide (ROOH) |
| Termination | Diphenylamine (Ph₂NH) | Forms a Stable Radical | Diphenylaminyl Radical (Ph₂N•) |
By effectively scavenging free radicals, diphenylamine sulfate helps prevent the destructive consequences of oxidation in materials. In lubricants, this includes inhibiting the formation of sludge, varnish, and acidic byproducts that increase viscosity and cause corrosion. hoseachem.commdpi.com This extends the operational life of the lubricant and protects the machinery it is used in. hoseachem.com
In polymeric materials such as rubber, diphenylamine derivatives act as antiozonants and antioxidants, protecting the polymer chains from scission and cross-linking caused by oxidation. lubricatin.comwikipedia.org This preserves the material's essential properties, such as elasticity and strength, preventing it from becoming brittle and failing prematurely. lubricatin.com Furthermore, diphenylamine can passivate metal surfaces by forming a protective film, which reduces the catalytic effect metal ions have on the oxidation process. hoseachem.com
Precursor in Dyestuff Synthesis
Diphenylamine is an important intermediate in the chemical industry for the synthesis of various dyes. nih.gov Its molecular structure serves as a building block for larger, more complex molecules with chromophoric (color-producing) properties.
It is particularly significant in the production of certain classes of azo dyes and triphenylamine (B166846) dyes. wikipedia.orgresearchgate.net For example, dyes such as Metanil Yellow and various acid and disperse dyes are synthesized from diphenylamine derivatives. wikipedia.org The synthesis typically involves chemical reactions like diazotization and coupling to build the final dye structure. The resulting dyes find applications in coloring textiles, plastics, and in specialized technologies like dye-sensitized solar cells. researchgate.netsemanticscholar.org
Table 3: Examples of Dyes Derived from Diphenylamine
| Dye Name | Dye Class | Application Area |
|---|---|---|
| Metanil Yellow | Azo Dye | Textile Dyeing, Indicator |
| Disperse Orange 1 | Azo Dye | Textile Dyeing (Polyester) |
| Acid Orange 5 | Azo Dye | Textile Dyeing (Wool, Silk) |
Formation of Azo Dyes and Other Chromophores
Diphenylamine is a precursor in the manufacture of several azo dyes. wikipedia.org Azo dyes are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N), which forms the azo chromophore. This structural feature is responsible for their vibrant colors.
A key derivative, 4-Diazo-4'-methoxythis compound, is a versatile compound that serves as an effective reagent and key intermediate in the synthesis of azo dyes. chemimpex.com These dyes are extensively used for their stability and bright colors in industries such as textiles, plastics, and food. chemimpex.com The process involves the reaction of a diazonium salt (like the this compound derivative) with a coupling component. Another related compound, 4-(Phenylazo)diphenylamine, is itself a soluble azo dye known for its distinct orange color. lookchem.com
| Dye Name | CAS Number | Application/Use |
|---|---|---|
| Metanil Yellow | 587-98-4 | Industrial dye, pH indicator |
| Disperse Orange 1 | 2581-69-3 | Textile dye for synthetic fibers |
| Acid Orange 5 | 554-73-4 | Dye for wool, silk, and nylon |
| 4-(Phenylazo)diphenylamine | 101-75-7 | Soluble dye and stain lookchem.com |
Dye Mordant Functions
In addition to being a building block for dyes, diphenylamine also functions as a dye mordant. wikipedia.org A mordant, or dye fixative, is a substance used to set dyes on fibers. youtube.com The mordant forms a coordination complex with the dye, which then adheres to the fabric, thereby increasing the wash and lightfastness of the color. youtube.com Mordants are typically metallic salts that facilitate the chemical bond between the dyestuff and the fiber. naturaldyes.ca This application is crucial for ensuring the durability and longevity of colors on textiles. wikipedia.orgyoutube.com
Applications in Material Science and Engineering
The unique electronic and chemical properties of the diphenylamine structure make it a valuable component in the development of advanced materials for engineering and technology.
Development of Functional Polymers
Diphenylamine is used to create functional polymers with specific properties for electronic applications. A notable example is sulfonated poly(diphenylamine) (SPDPA), which has been successfully used as a novel hole-collecting layer (HCL) in polymer photovoltaic (PV) cells. rsc.org
In a study, PV cells using an active layer of poly(3-hexylthiophene) (P3HT): lookchem.comlookchem.com-phenyl C61 butyric acid methyl ester with an SPDPA hole-collecting layer demonstrated superior performance compared to those using a commercial standard. rsc.org The research highlights the potential of diphenylamine-based polymers in advancing renewable energy technology.
| Hole-Collecting Layer (HCL) | Power Conversion Efficiency (%) | Fill Factor |
|---|---|---|
| Sulfonated poly(diphenylamine) (SPDPA) | 4.2 | 0.68 |
| Baytron AI 4083 (Commercial Standard) | 3.6 | 0.65 |
Further research in this area includes the synthesis of copolymers such as poly (para-diphenylamine-co-ortho-aminophenol), which are studied for their thermal stability and semicrystalline nature. niscpr.res.in
Non-Linear Optical (NLO) Material Research
Organic compounds with non-linear optical (NLO) properties are essential for applications in modern electronics and optics, including signal processing and communication technology. frontiersin.org The molecular structure of diphenylamine makes it a suitable candidate for incorporation into NLO materials. Organic NLO materials often feature a "push-pull" architecture, where an electron donor and an electron acceptor are connected by a π-conjugated system, facilitating intramolecular charge transfer. cureusjournals.com
Research has shown that crystals formed from diphenylamine derivatives, such as diphenylamine picrate, exhibit NLO properties. ijpcbs.com These materials are investigated for their ability to alter the properties of light, which is a critical function for optical devices. ijpcbs.comresearchgate.net
More complex, star-shaped compounds based on a truxene (B166851) core incorporating asymmetric diphenylamine branches have also been synthesized and studied for their NLO properties. nih.gov These studies measure characteristics like two-photon absorption cross-sections, which are indicative of NLO activity.
| Compound | Maximum Two-Photon Cross-Section (GM) | Excitation Wavelength (nm) |
|---|---|---|
| FS11 | 260 | 750 |
| FS12 | 204 | 750 |
| FS13 | 367 | 750 |
This field of research focuses on molecular engineering to design novel organic materials with enhanced NLO responses for use in next-generation photonic and optoelectronic devices. cureusjournals.com
Environmental Chemistry and Remediation Research
Occurrence and Distribution in Environmental Compartments
The presence of diphenylamine (B1679370) and its derivatives in the environment is primarily linked to industrial activities, agricultural applications, and military sites. nih.govchemicalbook.comnih.gov Once released, these compounds can be distributed across various environmental compartments.
Diphenylamine has been detected in various environmental matrices, including soil, groundwater, surface water, and sediment. nih.govnih.govresearchgate.net Contamination is often found at aniline (B41778) and diphenylamine manufacturing sites, as well as locations where munitions have been produced or used. nih.govjetir.org For instance, high concentrations of diphenylamine and its nitrated derivatives have been reported in the groundwater at military bases. nih.gov
Wastewater treatment plants (WWTPs) are also significant points of entry for diphenylamine antioxidants into the environment. Studies have characterized the occurrence of various diphenylamine derivatives in wastewater influent, effluent, and biosolids. nih.govresearchgate.net One study in Canada detected median concentrations of the sum of diphenylamine antioxidants (ΣDPAs) at 78 ng/L in influent and 6.9 ng/L in effluent. nih.gov Diphenylamine itself was a predominant congener found in these samples. nih.gov
Table 1: Concentration of Diphenylamine in Various Environmental Samples
| Environmental Matrix | Location | Concentration Range | Predominant Congeners |
| River Water | Jaén, Spain | Average: 148.9 ng/L; Max: 220.4 ng/L | Diphenylamine |
| Wetlands | Jaén, Spain | Average: 178.9 ng/L; Max: 195.5 ng/L | Diphenylamine |
| WWTP Influent | Canada | Median ΣDPAs: 78 ng/L | Diphenylamine, Ditertoctyl-diphenylamine |
| WWTP Effluent | Canada | Median ΣDPAs: 6.9 ng/L; Max DPA: 117 ng/L | Diphenylamine, Ditertoctyl-diphenylamine |
| Biosolids | Canada | Median ΣDPAs: 445 ng/g (dry weight) | Diphenylamine, Ditertoctyl-diphenylamine |
| Landfill Leachate | Canada | Median ΣDPAs: 326 ng/L | Diphenylamine, Ditertoctyl-diphenylamine |
This table is generated based on data from multiple sources. nih.govnih.gov
The transport of diphenylamine in the environment is influenced by its physicochemical properties. It has a moderate solubility in water and is moderately volatile. wikipedia.org In aquatic systems, diphenylamine is considered very toxic to aquatic organisms. wikipedia.org
The fate of diphenylamine in soil and water is governed by a combination of transport and transformation processes. It can be transported through surface runoff and leaching into groundwater. Sorption to soil and sediment particles can also occur, which may limit its mobility. epa.gov Mass balance analyses in wastewater treatment plants indicate that sorption to biosolids is a major removal pathway for diphenylamine antioxidants. nih.gov This suggests that land application of biosolids could be a significant route for their release into the terrestrial environment. nih.gov
Environmental Degradation Pathways
Diphenylamine is susceptible to both microbial and abiotic degradation processes in the environment, leading to the formation of various transformation products.
Several microorganisms have been identified that can degrade diphenylamine. Bacteria such as Burkholderia sp. strain JS667 and Ralstonia sp. strain JS668 have been isolated from contaminated sediments and are capable of using diphenylamine as a sole source of carbon, nitrogen, and energy. nih.gov Pseudomonas putida strain DPA1 is another bacterium efficient in degrading diphenylamine. frontiersin.org
The aerobic biodegradation of diphenylamine often initiates with an attack by a multicomponent ring-hydroxylating dioxygenase. nih.govnih.gov This enzymatic action converts diphenylamine to aniline and catechol. nih.govnih.gov Following this initial step, the resulting aniline and catechol are further broken down through established degradation pathways. nih.gov In some bacteria, catechol is metabolized via the ortho-cleavage pathway. frontiersin.org Under anoxic conditions, diphenylamine can be cometabolically degraded by sulfate-reducing bacteria, with aniline being a major breakdown product. nih.gov
Table 2: Key Enzymes in the Microbial Degradation of Diphenylamine
| Enzyme | Function | Microbial Strain(s) | Reference(s) |
| Ring-hydroxylating dioxygenase | Initial dioxygenation of the aromatic ring | Burkholderia sp. strain JS667 | nih.govnih.gov |
| Biphenyl dioxygenase | Initial transformation to aniline and catechol | Pseudomonas putida strain DPA1 | frontiersin.org |
| Catechol 1,2-dioxygenase | Cleavage of the catechol ring (ortho-pathway) | Stenotrophomonas DL18 | jetir.org |
| Catechol 2,3-dioxygenase | Cleavage of the catechol ring (meta-pathway) | Stenotrophomonas DL18 | jetir.org |
Diphenylamine can undergo abiotic degradation in the environment through processes such as photolysis and oxidation. In the atmosphere, it is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. wikipedia.org
In aqueous solutions, the degradation of diphenylamine can be achieved using advanced oxidation processes. For example, degradation by persulfate has been shown to follow pseudo-first-order kinetics. nih.govresearchgate.net This process can be accelerated by increasing temperature or the concentration of persulfate, and can be catalyzed by ions such as Fe(3+) and Ag(+). nih.gov Diphenylamine is reported to be stable to hydrolysis at various pH levels. epa.gov Direct photolysis in water is not expected to be a significant degradation pathway as it does not absorb light in the environmental UV spectrum (>290 nm). nih.gov
The degradation of diphenylamine results in a variety of intermediate and final products. During its use as a stabilizer in smokeless powder, diphenylamine is transformed into its nitrated derivatives, such as nitrodiphenylamine. wikipedia.orgchemicalbook.com
Microbial degradation studies have consistently identified aniline and catechol as key intermediates. nih.govfrontiersin.orgnih.gov Further metabolism of these compounds leads to their mineralization. In anoxic environments, aniline has been identified as a major breakdown product. nih.gov
Abiotic degradation via persulfate oxidation has been found to produce intermediates including N-Phenyl-4-quinoneimine, N-carboxyl-4-quinoneimine, 4-quinoneimine, and oxalic acid. nih.gov In mammalian systems, which can provide insights into potential environmental transformations, diphenylamine is metabolized to hydroxylated derivatives such as 4-hydroxydiphenylamine and 4,4′-dihydroxydiphenylamine, which are then excreted as sulfonyl and glucuronyl conjugates. wikipedia.orgnih.gov
Table 3: Identified Metabolites and Transformation Products of Diphenylamine
| Product | Formation Pathway | Environment/System | Reference(s) |
| Aniline | Microbial degradation | Aerobic and anoxic | nih.govfrontiersin.orgnih.govnih.gov |
| Catechol | Microbial degradation | Aerobic | nih.govfrontiersin.orgnih.gov |
| Nitrodiphenylamine | Reaction with nitrogen oxides | Smokeless powder stabilization | wikipedia.orgchemicalbook.com |
| N-Phenyl-4-quinoneimine | Abiotic degradation (persulfate) | Aqueous solution | nih.gov |
| N-carboxyl-4-quinoneimine | Abiotic degradation (persulfate) | Aqueous solution | nih.gov |
| 4-quinoneimine | Abiotic degradation (persulfate) | Aqueous solution | nih.gov |
| Oxalic acid | Abiotic degradation (persulfate) | Aqueous solution | nih.gov |
| 4-hydroxydiphenylamine | Metabolism | Mammalian | wikipedia.orgnih.gov |
| 4,4′-dihydroxydiphenylamine | Metabolism | Mammalian | wikipedia.orgnih.gov |
| Sulfonyl and glucuronyl conjugates | Metabolism | Mammalian | wikipedia.org |
Advanced Remediation Technologies
Advanced remediation technologies for diphenylamine sulfate (B86663) contamination focus on the transformation of the parent compound, diphenylamine (DPA), into less harmful substances. DPA is recognized as a priority pollutant by the European Union and its presence in soil and groundwater has been reported. researchgate.netnih.gov The compound and its derivatives are used as stabilizers in explosives and propellants, as antioxidants in the rubber industry, and to prevent post-harvest deterioration of fruits. researchgate.netnih.gov Due to its widespread use, its release into the environment is a significant concern, necessitating the development of effective cleanup strategies. researchgate.netresearchgate.net Research into these technologies aims to provide efficient and environmentally sound solutions for sites contaminated with this class of compounds. nih.govchemicalbook.com
Bioremediation Approaches using Microbial Consortia
Bioremediation presents a promising and sustainable approach for the decontamination of sites polluted with diphenylamine. This strategy leverages the metabolic capabilities of microorganisms to break down hazardous compounds into simpler, non-toxic molecules. The use of microbial consortia, which are communities of different microbial species, is often more effective than using single, isolated strains for degrading complex pollutants in the environment. frontiersin.orgnih.gov These consortia can exhibit synergistic metabolic activities, enhancing the rate and extent of degradation. nih.gov
Research has identified several bacterial strains capable of degrading DPA. A Pseudomonas putida strain, DPA1, was isolated from a contaminated soil and demonstrated the ability to use DPA as its sole source of carbon and nitrogen. nih.gov This strain was effective in degrading high concentrations of DPA in both liquid cultures (2000 mg L⁻¹) and soil (1000 mg kg⁻¹). nih.gov The metabolic pathway involved the transient formation of aniline and catechol as intermediates. nih.gov The versatility of P. putida DPA1 was further shown by its ability to degrade DPA across a wide range of pH (4.5-9) and temperatures (15-37 °C). nih.gov
Under anoxic (oxygen-deficient) conditions, DPA can be cometabolically degraded by enrichments of sediment microorganisms and cultures of sulfate-reducing bacteria. nih.gov In these studies, aniline was identified as a major breakdown product resulting from the cleavage of the diphenylamine structure. nih.gov The collaborative actions within a microbial consortium can increase the efficiency of such degradation pathways, reducing the accumulation of potentially inhibitory intermediate compounds. nih.gov The division of labor within a consortium is crucial for the breakdown of persistent environmental contaminants. researchgate.net
| Microorganism/Consortium | Condition | Key Findings | Reference |
|---|---|---|---|
| Pseudomonas putida strain DPA1 | Aerobic; Liquid culture and soil | Utilized DPA as sole carbon and nitrogen source. Degraded 2000 mg L⁻¹ in liquid and 1000 mg kg⁻¹ in soil. Intermediates included aniline and catechol. | nih.gov |
| Sulfate-reducing bacteria | Anoxic; Batch enrichments | Cometabolic degradation of DPA. Aniline was identified as a major breakdown product. | nih.gov |
| Burkholderia sp. strain JS667 | Aerobic | Capable of DPA biodegradation. | asm.org |
| General Microbial Consortia | Various | More effective at degrading pollutants than single strains due to synergistic metabolic activities. | nih.gov |
Physico-Chemical Treatment Strategies
Physico-chemical treatment strategies offer alternative methods for the remediation of diphenylamine sulfate-contaminated water and soil. These technologies often involve chemical oxidation or physical sorption to remove or degrade the contaminant.
Advanced Oxidation Processes (AOPs) are highly effective for degrading a wide range of organic pollutants, including DPA. researchgate.netfrontiersin.org Sulfate radical-based AOPs (SR-AOPs) have garnered significant interest due to the high redox potential and longer half-life of the sulfate radical (SO₄⁻•) compared to the hydroxyl radical. frontiersin.orgnih.gov The degradation of DPA in aqueous solution using heat- or catalyst-activated persulfate (S₂O₈²⁻) has been studied extensively. researchgate.netnih.gov
The degradation of DPA by persulfate follows pseudo-first-order kinetics. researchgate.netnih.gov Several factors influence the efficiency of this process:
Temperature and Concentration : Increasing the reaction temperature or the persulfate concentration significantly accelerates the degradation of DPA. researchgate.netnih.gov
Catalysts : The presence of metal ions such as Fe³⁺ and Ag⁺ can enhance the degradation rate, with Ag⁺ showing higher efficiency. researchgate.netnih.gov
pH and Ionic Strength : An increase in either pH or ionic strength tends to decrease the rate of DPA degradation. researchgate.netnih.gov
During the persulfate-mediated oxidation of DPA, several intermediate products have been identified, including N-Phenyl-4-quinoneimine, N-carboxyl-4-quinoneimine, 4-quinoneimine, and oxalic acid. researchgate.netnih.gov Studies have demonstrated that this method can effectively treat DPA in various water matrices, with over 90% degradation achieved in surface water, groundwater, and seawater at room temperature. researchgate.netnih.gov
Adsorption is another widely used physico-chemical method. Activated carbon is a versatile adsorbent for removing organic compounds from water due to its porous structure and large surface area. zhulincarbon.comnih.gov Modified activated carbon, such as amino-modified activated carbon, has shown high selectivity and adsorption capacity for sulfate ions, which could be relevant in treating waste streams containing this compound. nih.govresearchgate.net The adsorption process is driven by electrostatic forces and chemical interactions between the adsorbent surface and the target ions. zhulincarbon.com
| Technology | Reagent/Adsorbent | Key Findings | Reference |
|---|---|---|---|
| Advanced Oxidation Process (AOP) | Potassium Persulfate (K₂S₂O₈) | Degradation follows pseudo-first-order kinetics. Efficiency increases with temperature and persulfate concentration. Catalyzed by Fe³⁺ and Ag⁺. | researchgate.netnih.gov |
| AOP Intermediates | Potassium Persulfate (K₂S₂O₈) | Major intermediates identified were N-Phenyl-4-quinoneimine, N-carboxyl-4-quinoneimine, 4-quinoneimine, and oxalic acid. | researchgate.netnih.gov |
| Adsorption | Activated Carbon | Effective for removing organic pollutants from water via physical adsorption. | zhulincarbon.comnih.gov |
| Selective Adsorption | Amino-modified Activated Carbon | Demonstrates enhanced selectivity and adsorption capacity for sulfate ions through hydrogen bonding. | nih.govresearchgate.net |
Sustainable Approaches for Environmental Decontamination
Sustainable remediation aims to remove contaminants while minimizing the environmental, economic, and social footprint of the cleanup activities. Both bioremediation and certain physico-chemical strategies can be tailored to enhance their sustainability.
Bioremediation is often considered an inherently sustainable technology. nih.gov It utilizes naturally occurring microorganisms, can often be applied in situ (in place), which reduces costs and disturbances associated with excavation, and generally has lower energy requirements compared to more intensive physical or chemical methods. researchgate.net The use of microbial consortia tailored to specific contaminants and site conditions represents a green approach to detoxifying polluted environments. frontiersin.orgmdpi.com
In the realm of physico-chemical treatments, sustainability can be enhanced through the use of environmentally friendly materials and processes. For instance, the production of activated carbon adsorbents from renewable and waste materials, such as coconut shells, is a sustainable practice. frontiersin.org Such biochars can be effective, low-cost materials for removing pollutants from water. frontiersin.org
Furthermore, optimizing AOPs to improve energy efficiency and reduce chemical consumption contributes to their sustainability. The high efficiency of sulfate radical-based AOPs can lead to shorter treatment times and lower energy inputs. frontiersin.org Combining different remediation techniques can also lead to more sustainable outcomes. For example, a physico-chemical process like AOPs could be used as a pre-treatment to break down a recalcitrant compound like DPA into more biodegradable intermediates, which can then be completely mineralized by a subsequent biological treatment step. This integrated approach can be more effective and sustainable than either technology used alone. scielo.br
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The traditional synthesis of diphenylamine (B1679370) involves the reaction of aniline (B41778) with aniline hydrochloride at elevated temperatures. prepchem.com Another established method is the Ullmann condensation, which involves the reaction of an aniline with an aryl halide in the presence of a copper catalyst. A variation of this involves refluxing acetanilide, potassium carbonate, and bromobenzene. prepchem.com The sulfonation of diphenylamine to produce its sulfonated derivatives, which have improved aqueous solubility, is a subsequent step. blogspot.com
Future research in the synthesis of diphenylamine sulfate (B86663) and its derivatives is focused on developing more efficient, environmentally friendly, and cost-effective methods. These "green" synthetic routes aim to minimize the use of harsh reagents and reduce energy consumption.
Key areas of development include:
Catalyst Innovation: Research is ongoing to develop more active and selective catalysts for the amination of aryl halides and phenols. This includes the exploration of transition metal catalysts beyond copper, such as palladium and nickel, which can operate under milder reaction conditions. google.com
Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate chemical reactions is a promising avenue. This technique can significantly reduce reaction times and improve yields in the synthesis of diphenylamine and its subsequent sulfonation.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and easier scalability. The development of flow chemistry processes for the synthesis of diphenylamine sulfate could lead to more efficient and controlled production.
Exploration of Advanced Functional Materials Incorporating this compound
The antioxidant properties of diphenylamine and its derivatives have been widely utilized in industrial applications, such as stabilizing smokeless powder and preventing scald in apples. wikipedia.org Alkylated diphenylamines also function as antioxidants in lubricants. wikipedia.org Emerging research is now focused on incorporating this compound into more advanced functional materials.
Potential applications in advanced materials include:
Conducting Polymers: Diphenylamine can be electropolymerized to form conducting polymers. The incorporation of the sulfate counter-ion can influence the polymer's electronic and physical properties. These materials have potential applications in sensors, electronic devices, and corrosion protection.
Nanocomposites: The dispersion of this compound within polymer matrices or inorganic nanomaterials can lead to the development of nanocomposites with enhanced thermal stability, mechanical strength, and antioxidant properties. For instance, calcium sulfate whiskers, a fibrous material, have been explored as a functional filler to enhance the properties of rubber composites. mdpi.com
Stimuli-Responsive Materials: The redox activity of this compound can be harnessed to create "smart" materials that respond to changes in their chemical environment. For example, materials that change color or conductivity in the presence of oxidizing or reducing agents could be developed for sensing applications.
Integration of Computational and Experimental Approaches in Reaction Mechanism Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. The integration of computational chemistry with experimental techniques provides a powerful tool for elucidating these mechanisms at a molecular level.
The color change of diphenylamine as a redox indicator is a classic example. In the presence of an oxidizing agent and strong acid, diphenylamine is first oxidized to a colorless intermediate, diphenylbenzidine. Further oxidation leads to the formation of a violet-colored quinoid imine, which is responsible for the observed color change. kfs.edu.eg
Future research directions in this area include:
Density Functional Theory (DFT) Calculations: DFT methods can be used to model the electronic structure of reactants, intermediates, and transition states in the oxidation of this compound. This can provide insights into the reaction pathways and the factors that influence the reaction rate and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in solution and its interaction with other molecules. This can help in understanding the role of the solvent and other environmental factors on the reaction mechanism.
In-situ Spectroscopic Techniques: The use of advanced spectroscopic techniques, such as time-resolved spectroscopy, can provide real-time information about the formation and decay of reactive intermediates during the redox reactions of this compound.
The following table summarizes the key species and their properties in the redox indication mechanism of diphenylamine:
| Species | Color | Role in Reaction |
| Diphenylamine | Colorless | Initial reactant |
| Diphenylbenzidine | Colorless | Intermediate |
| Diphenylbenzidine Violet | Violet | Final oxidized product |
Innovation in Environmental Monitoring and Remediation Technologies
The widespread use of diphenylamine and its derivatives has led to their presence in the environment, with reports of detection in soil and groundwater. nih.govchemicalbook.com This has prompted research into new technologies for their monitoring and remediation.
Key areas of innovation include:
Electrochemical Sensors: The development of sensitive and selective electrochemical sensors for the detection of diphenylamine and its degradation products in environmental samples is an active area of research. These sensors can offer rapid, on-site analysis, which is crucial for environmental monitoring.
Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive species such as hydroxyl radicals, are being investigated for the degradation of diphenylamine in contaminated water. These technologies have the potential to completely mineralize the organic pollutant into harmless substances.
Bioremediation: Studies on the biodegradation of diphenylamine by microorganisms are still limited. nih.gov Future research will focus on identifying and engineering microorganisms that can efficiently degrade diphenylamine and its derivatives. This could lead to the development of cost-effective and environmentally friendly bioremediation strategies for contaminated sites.
The following table provides an overview of the environmental presence and potential remediation techniques for diphenylamine:
| Environmental Compartment | Detection Status | Potential Remediation Technologies |
| Soil | Detected | Bioremediation, Advanced Oxidation Processes |
| Groundwater | Detected | Bioremediation, Advanced Oxidation Processes |
| Wastewater | Detected | Advanced Oxidation Processes, Biosorption |
Q & A
Q. What is the standard procedure for preparing diphenylamine sulfate solutions for spectrophotometric analysis?
this compound solutions are typically prepared by dissolving diphenylamine in concentrated sulfuric acid. For a 4×10⁻³ M solution, dissolve 70 mg of diphenylamine in 100 ml of concentrated H₂SO₄. Iron(III) sulfate solutions (2×10⁻³ M) are prepared separately by dissolving 80 mg of Fe₂(SO₄)₃ in 100 ml of distilled water. These solutions are refrigerated in light-protected flasks to ensure stability .
Q. What is the established molar ratio for iron(III) sulfate-diphenylamine complexes in redox reactions?
Using Job’s method of continuous variation, the molar ratio of iron(III) sulfate to diphenylamine in chromogen formation is 1:2 (Fe:DA). This ratio is critical for generating the oxidized diphenylamine (diphenylbenzidine violet) used in spectrophotometric drug determination .
Q. How is this compound utilized as an indicator in titration methods?
In organic carbon determination, this compound (0.5–1% in H₂SO₄) serves as a redox indicator. During titration with ferrous ammonium sulfate, the endpoint is marked by a color change from dark blue to green, reflecting the reduction of excess dichromate ions .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound as a redox reagent?
Key variables include:
- Acid type and concentration : Sulfuric acid is preferred for stabilizing the oxidized diphenylamine species .
- Reagent concentration : A 2×10⁻³ M Fe(III) sulfate solution paired with 4×10⁻³ M diphenylamine ensures stoichiometric reactivity .
- Reaction time and temperature : Room temperature (30°C) and a 17-hour incubation enhance color development in DNA quantification, improving sensitivity 3–5× compared to heated methods .
Q. What validation parameters are critical for spectrophotometric methods using this compound?
Validate using:
- Linearity : A range of 4–700 µg/ml for drug analysis, with R² ≥ 0.999 .
- Precision : Intra-day and inter-day relative standard deviations (RSD) < 1.5% .
- Selectivity : Test interference from excipients (e.g., lactose, starch) by spiking drug-free matrices .
- Robustness : Assess variations in H₂SO₄ concentration (±5%) and reaction time (±10%) .
Q. How can methodological discrepancies in diphenylamine-based assays be resolved?
For example, conflicting reports on phosphate liberation during DNA-diphenylamine reactions (observed in Burton’s method) require cross-validation with alternative techniques (e.g., HPLC). Documenting reaction kinetics (e.g., time-dependent phosphate release) clarifies mechanistic inconsistencies .
Q. What strategies improve the sensitivity of this compound in trace analyte detection?
- Additives : Acetaldehyde (0.1–0.5 M) enhances color intensity in DNA assays by stabilizing intermediates .
- Dilution solvents : Acetonitrile minimizes background interference in drug analysis .
- Pre-concentration : Solid-phase extraction (SPE) isolates analytes from complex matrices before reaction .
Data Contradiction Analysis
Q. Why do some studies report varying molar ratios for diphenylamine-iron(III) sulfate complexes?
Discrepancies arise from differences in oxidation states or reaction media. In sulfuric acid, Fe(III) oxidizes diphenylamine to a violet chromogen at a 1:2 (Fe:DA) ratio. However, in nitric acid, Fe(II) may dominate, altering stoichiometry. Always verify conditions (e.g., acid type, Fe oxidation state) when comparing studies .
Methodological Best Practices
Q. How should researchers document experimental protocols for reproducibility?
- Detailed reagent preparation : Specify concentrations, solvents, and storage conditions (e.g., “4×10⁻³ M diphenylamine in H₂SO₄, refrigerated”) .
- Instrument parameters : Report spectrophotometer settings (λmax = 580 nm for diphenylbenzidine violet) .
- Validation data : Include linear ranges, LOD/LOQ values, and recovery rates (e.g., 98.0 ± 0.14–100%) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
